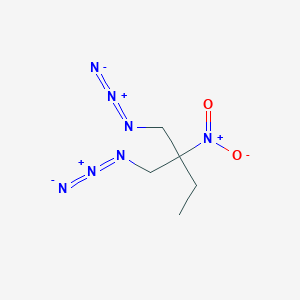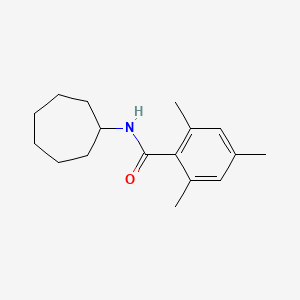
n-Cycloheptyl-2,4,6-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cycloheptyl-2,4,6-trimethylbenzamide: is an organic compound with the molecular formula C17H25NO It is a derivative of benzamide, where the benzene ring is substituted with three methyl groups at positions 2, 4, and 6, and the amide nitrogen is bonded to a cycloheptyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Cycloheptyl-2,4,6-trimethylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 2,4,6-trimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with cycloheptylamine in the presence of a base such as triethylamine to form this compound.
The reaction conditions generally involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 2,4,6-trimethylbenzoic acid and cycloheptylamine are handled using automated systems.
Controlled Reaction Conditions: The reactions are carried out in reactors equipped with temperature control and stirring mechanisms to ensure uniform mixing and heat distribution.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
n-Cycloheptyl-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2,4,6-trimethylbenzoic acid or corresponding ketones.
Reduction: Formation of n-Cycloheptyl-2,4,6-trimethylbenzylamine.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
n-Cycloheptyl-2,4,6-trimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamide derivatives.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of n-Cycloheptyl-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Acting as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Membrane Permeability: Altering the permeability of cell membranes, affecting the transport of ions and molecules.
Comparaison Avec Des Composés Similaires
n-Cycloheptyl-2,4,6-trimethylbenzamide can be compared with other benzamide derivatives such as:
n-Cyclohexyl-2,4,6-trimethylbenzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
n-Phenyl-2,4,6-trimethylbenzamide: Contains a phenyl group instead of a cycloheptyl group.
n-Cyclopropyl-2,4,6-trimethylbenzamide: Features a cyclopropyl group, leading to different steric and electronic properties.
The uniqueness of this compound lies in its cycloheptyl group, which imparts distinct steric effects and influences its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
145192-95-6 |
|---|---|
Formule moléculaire |
C17H25NO |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
N-cycloheptyl-2,4,6-trimethylbenzamide |
InChI |
InChI=1S/C17H25NO/c1-12-10-13(2)16(14(3)11-12)17(19)18-15-8-6-4-5-7-9-15/h10-11,15H,4-9H2,1-3H3,(H,18,19) |
Clé InChI |
CQDMFDDDDTZAFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)NC2CCCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


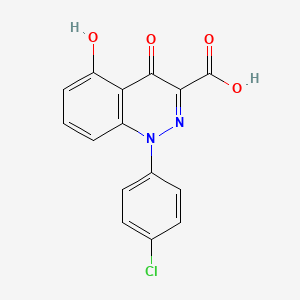

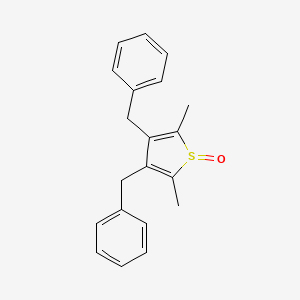

![Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate](/img/structure/B12558852.png)
![2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine](/img/structure/B12558859.png)
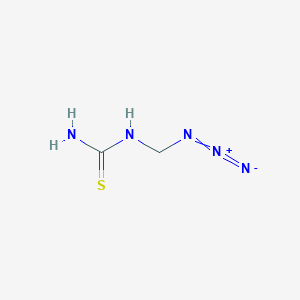
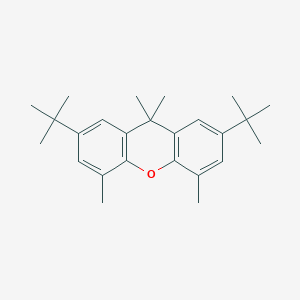
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)
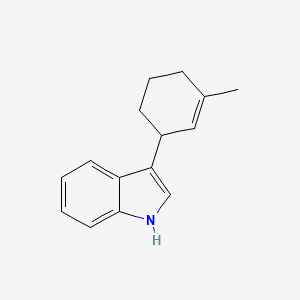
![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)
![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)

